N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-4-5-13-14(24-21-20-13)15(23)18-11-6-7-12-10(8-11)9-17-16(19-12)22(2)3/h9,11H,4-8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQGJKAJLPGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The result of the compound’s action is likely the disruption of DNA processes, leading to cell cycle arrest and apoptosis. This could potentially be used to target rapidly dividing cells, such as cancer cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and chemical interactions of the compound. Additionally, the presence of other molecules in the environment can also influence the compound’s action.
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a dimethylamino group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 338.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₂S |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 2319803-15-9 |
Preliminary studies suggest that compounds with similar structures may act through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.
- Receptor Interaction : It may interact with receptors associated with pain and inflammation, potentially offering analgesic properties.
Pharmacological Effects
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Compounds in this class often inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, suggesting further exploration in oncology.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages. This suggests a potential mechanism for its anti-inflammatory activity, possibly through inhibition of NF-kB signaling pathways.
Comparative Analysis
To understand the unique biological activity of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-benzodioxole-5-carboxamide | Antimicrobial and anti-inflammatory |
| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide | DNA intercalation |
| N,N-dimethylglycine | Biochemical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
